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Compound of Interest

Compound Name:
3,3-Difluoro-1-

methylcyclobutanecarboxylic acid

Cat. No.: B1323164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3-Difluoro-1-
methylcyclobutanecarboxylic acid, a fluorinated building block of significant interest in

medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis,

spectroscopic profile, key applications, and safety considerations, offering field-proven insights

and practical methodologies.

Core Compound Identification
A precise understanding of a compound's identifiers is the foundation of reproducible research.

3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a unique molecule whose properties are

defined by its specific arrangement of atoms.

Chemical Structure:

Caption: 2D structure of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid.

Table 1: Core Identifiers for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid
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Identifier Value Source

CAS Number 227607-43-4 [1][2]

Molecular Formula C6H8F2O2 [1]

Molecular Weight 150.12 g/mol [1]

IUPAC Name

3,3-difluoro-1-

methylcyclobutane-1-

carboxylic acid

SMILES CC1(C(=O)O)CC(F)(F)C1 [1]

InChI Key
IBUYIDRQPFGVIL-

UHFFFAOYSA-N
[1]

Synthesis and Manufacturing
The introduction of the gem-difluoro motif on a cyclobutane ring presents unique synthetic

challenges and opportunities. While a specific, detailed experimental protocol for 3,3-Difluoro-
1-methylcyclobutanecarboxylic acid is not readily available in peer-reviewed literature, its

synthesis can be logically deduced from established methods for similar structures. A plausible

and industrially relevant approach involves a multi-step sequence, as outlined below. This

proposed pathway is based on a patented method for a structurally related compound, 3,3-

gem-difluoro cyclobutanecarboxylic acid, and common organic transformations.[3]

Ester Synthesis Carboxylic Acid Synthesis

Methyl Acrylate &
 1,1-dichloro-2,2-difluoroethylene [2+2] Cycloaddition Methyl 2,2-dichloro-3,3-

difluorocyclobutane-1-carboxylate
Enolate Formation &

 Methylation (e.g., LDA, CH3I)
Methyl 3,3-difluoro-1-

methylcyclobutane-1-carboxylate
Ester Hydrolysis

(e.g., LiOH, THF/H2O)
3,3-Difluoro-1-methylcyclobutane

carboxylic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,3-Difluoro-1-methylcyclobutanecarboxylic acid.
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Experimental Protocol: A Plausible Synthetic Approach
Part 1: Synthesis of Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate

[2+2] Cycloaddition: The synthesis would likely commence with a thermal [2+2] cycloaddition

between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene to form methyl 2,2-dichloro-

3,3-difluorocyclobutane-1-carboxylate.[3] This reaction is typically performed at elevated

temperatures.

Reductive Dechlorination: The resulting dichlorocyclobutane would then undergo reductive

dechlorination to yield methyl 3,3-difluorocyclobutane-1-carboxylate.

Methylation: The ester is then deprotonated at the alpha-position using a strong, non-

nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to

form the corresponding enolate. This is followed by quenching with an electrophilic methyl

source, such as methyl iodide, to introduce the methyl group at the 1-position. A similar

methylation procedure has been described for methyl cyclobutane carboxylate.

Part 2: Hydrolysis to 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Saponification: The final step is the hydrolysis of the methyl ester. This is typically achieved

by treating methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate with a base such as

lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.[4] The reaction mixture is

usually heated to reflux to ensure complete conversion.

Acidification and Extraction: After the reaction is complete, the mixture is cooled and acidified

with a strong acid (e.g., HCl) to protonate the carboxylate salt. The desired carboxylic acid is

then extracted into an organic solvent, dried, and concentrated to yield the final product.

Spectroscopic Profile
While a complete, published set of spectra for 3,3-Difluoro-1-methylcyclobutanecarboxylic
acid is not readily available, we can predict its key spectroscopic features based on the

analysis of its structural analogue, 3,3-Difluorocyclobutanecarboxylic acid, and general

principles of spectroscopy.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Features
Rationale and Comparative
Data

¹H NMR

Carboxylic Acid Proton

(COOH): A broad singlet

between 10-13 ppm.

Cyclobutane Protons (CH₂):

Multiplets in the range of 2.5-

3.5 ppm. Methyl Protons

(CH₃): A singlet around 1.5

ppm.

The chemical shift of the acidic

proton is characteristic for

carboxylic acids.[5] For the

non-methylated analogue, 3,3-

Difluorocyclobutanecarboxylic

acid, the cyclobutane protons

appear as multiplets between

2.79-3.06 ppm, and the

carboxylic acid proton is a

broad singlet at 12.11 ppm.[6]

The addition of the methyl

group at C1 is expected to shift

the adjacent cyclobutane

protons slightly and introduce

a new singlet for the methyl

group.

¹³C NMR

Carbonyl Carbon (C=O): A

signal in the range of 175-185

ppm. Difluorinated Carbon

(CF₂): A triplet centered around

118 ppm due to C-F coupling.

Quaternary Carbon (C-CH₃): A

signal in the range of 40-50

ppm. Cyclobutane Carbons

(CH₂): Signals in the range of

30-40 ppm, likely showing

coupling to fluorine. Methyl

Carbon (CH₃): A signal around

20-25 ppm.

For 3,3-

Difluorocyclobutanecarboxylic

acid, the carbonyl carbon

appears at 179.6 ppm, and the

CF₂ carbon is a doublet of

doublets at 118.0 ppm (J =

284, 271 Hz).[6] The other

cyclobutane carbons appear at

38.1 ppm (triplet, J = 24.8 Hz)

and 26.0 ppm (doublet of

doublets, J = 14.0, 5.7 Hz).[6]

The introduction of the methyl

group will create a new

quaternary carbon signal and a

methyl carbon signal in the

expected regions.

IR Spectroscopy O-H Stretch: A very broad

band from 2500-3300 cm⁻¹.

The broad O-H and strong

C=O stretches are
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C=O Stretch: A strong, sharp

band between 1700-1750

cm⁻¹. C-F Stretch: Strong

absorptions in the 1000-1200

cm⁻¹ region.

characteristic of a carboxylic

acid dimer formed through

hydrogen bonding.[5][7] The C-

F stretches are expected in

their typical region for gem-

difluoro compounds.

Mass Spectrometry (EI)

Molecular Ion (M⁺): A peak at

m/z 150. Major Fragments:

Loss of COOH (m/z 105), loss

of F (m/z 131), and cleavage of

the cyclobutane ring.

The fragmentation of

cyclobutane derivatives upon

electron impact is

characterized by ring

cleavage.[1] For carboxylic

acids, the loss of the carboxyl

group is a common

fragmentation pathway.[8]

Applications in Drug Development
The unique conformational constraints and electronic properties imparted by the 3,3-difluoro-1-

methylcyclobutane moiety make it a valuable scaffold in modern drug design. Its primary

application lies in its use as a building block for complex bioactive molecules, most notably as a

component of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).

HCV NS5A Inhibitors:

HCV NS5A is a crucial protein for viral replication and assembly, making it a prime target for

antiviral therapies.[9] Several potent NS5A inhibitors, such as Daclatasvir, feature complex

molecular architectures that can be modified to improve their pharmacokinetic and

pharmacodynamic profiles. The 3,3-difluoro-1-methylcyclobutane moiety serves as a

bioisostere for other chemical groups, offering advantages such as:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, which can block

metabolic oxidation at that position, leading to a longer half-life of the drug.

Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the

molecule, which can lead to a more favorable binding conformation with the target protein

and increase potency.
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Modulation of Physicochemical Properties: The introduction of fluorine can alter the

lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution,

metabolism, and excretion (ADME) properties.

While specific publicly available examples of marketed drugs containing the 3,3-difluoro-1-
methylcyclobutanecarboxylic acid moiety are not yet prevalent, its ester, methyl 3,3-difluoro-

1-methylcyclobutane-1-carboxylate, is commercially available as a building block for the

synthesis of these types of antiviral agents.[10]

3,3-Difluoro-1-methyl-
cyclobutanecarboxylic acid

Esterification

Amide Coupling

HCV NS5A Inhibitor Scaffold

Enhanced Metabolic Stability
Improved Binding Affinity
Favorable ADME Profile
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Click to download full resolution via product page

Caption: Role of the target compound in the synthesis of HCV NS5A inhibitors.

Safety and Handling
As a fluorinated carboxylic acid, 3,3-Difluoro-1-methylcyclobutanecarboxylic acid requires

careful handling to minimize exposure and ensure laboratory safety. While a specific,

comprehensive safety data sheet (SDS) for this compound is not widely available, general

precautions for this class of chemicals should be strictly followed.

General Safety Precautions:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[11]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of any dust or vapors.[11]

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the

affected area with copious amounts of water for at least 15 minutes and seek medical

attention.[11]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong bases and oxidizing agents. Keep the container tightly sealed.[11]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 3: Hazard Classifications for a Structurally Similar Compound (3,3-

Difluorocyclobutanecarboxylic acid)
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Hazard Statement Description

H302 + H312 Harmful if swallowed or in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Source:[2]

Conclusion
3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a valuable and versatile building block

for the synthesis of advanced pharmaceutical intermediates. Its unique structural and electronic

properties, conferred by the gem-difluoro group on a conformationally restricted cyclobutane

ring, make it an attractive component for the design of novel therapeutics, particularly in the

field of antiviral drug discovery. A thorough understanding of its synthesis, spectroscopic

characteristics, and handling requirements is essential for its effective and safe utilization in

research and development. As the demand for more sophisticated and effective

pharmaceuticals continues to grow, the importance of such unique fluorinated building blocks is

poised to increase significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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